N-(6-Tert-butoxy-4-cyclopropoxypyridin-3-YL)methanesulfonamide
Description
N-(6-Tert-butoxy-4-cyclopropoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C13H20N2O4S and a molecular weight of 300.377 g/mol . This compound is notable for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring. It is used in various chemical and pharmaceutical applications due to its distinctive properties.
Properties
Molecular Formula |
C13H20N2O4S |
|---|---|
Molecular Weight |
300.38 g/mol |
IUPAC Name |
N-[4-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C13H20N2O4S/c1-13(2,3)19-12-7-11(18-9-5-6-9)10(8-14-12)15-20(4,16)17/h7-9,15H,5-6H2,1-4H3 |
InChI Key |
YXZKEKWQEMUTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C(=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(6-Tert-butoxy-4-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves multiple steps, including the formation of the pyridine ring and the subsequent attachment of the tert-butoxy, cyclopropoxy, and methanesulfonamide groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
N-(6-Tert-butoxy-4-cyclopropoxypyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Scientific Research Applications
N-(6-Tert-butoxy-4-cyclopropoxypyridin-3-YL)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(6-Tert-butoxy-4-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the methanesulfonamide group can interact with enzyme active sites, inhibiting their function .
Comparison with Similar Compounds
N-(6-Tert-butoxy-4-cyclopropoxypyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(3-tert-butoxy-3-oxopropyl) glycine: This compound also contains a tert-butoxy group and is used in the synthesis of peptoid-based polyacids.
tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: This compound features a similar pyridine ring structure and is used in various chemical syntheses. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
